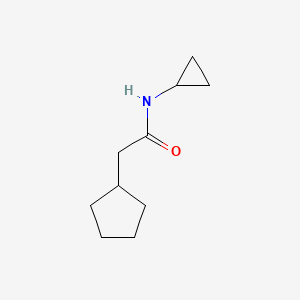
2-cyclopentyl-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-cyclopropylacetamide, also known as CPP-115, is a synthetic compound that belongs to the family of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the breakdown of gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
The mechanism of action of 2-cyclopentyl-N-cyclopropylacetamide is through the inhibition of GABA aminotransferase. By inhibiting this enzyme, 2-cyclopentyl-N-cyclopropylacetamide increases the levels of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This increased availability of GABA leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
2-cyclopentyl-N-cyclopropylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA levels, 2-cyclopentyl-N-cyclopropylacetamide has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. Additionally, 2-cyclopentyl-N-cyclopropylacetamide has been shown to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to change their structure and function in response to experience.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-cyclopentyl-N-cyclopropylacetamide in lab experiments is its specificity for GABA aminotransferase. This specificity allows researchers to study the effects of GABA modulation in a more targeted manner. Additionally, 2-cyclopentyl-N-cyclopropylacetamide has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using 2-cyclopentyl-N-cyclopropylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyclopentyl-N-cyclopropylacetamide. One area of interest is the potential use of 2-cyclopentyl-N-cyclopropylacetamide in the treatment of addiction. Preclinical studies have shown that 2-cyclopentyl-N-cyclopropylacetamide can reduce drug-seeking behavior in animal models, and there is potential for clinical trials to investigate its efficacy in human addiction. Additionally, there is ongoing research into the potential use of 2-cyclopentyl-N-cyclopropylacetamide in the treatment of epilepsy and anxiety disorders. Finally, there is potential for further research into the biochemical and physiological effects of 2-cyclopentyl-N-cyclopropylacetamide, including its effects on synaptic plasticity and other neurotransmitter systems.
Synthesemethoden
2-cyclopentyl-N-cyclopropylacetamide can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with cyclopentanone to form the intermediate, 2-cyclopentylcyclopropyl ketone. The ketone is then reacted with ethyl chloroacetate to form the final product, 2-cyclopentyl-N-cyclopropylacetamide.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-cyclopentyl-N-cyclopropylacetamide has been shown to be effective in reducing seizures and increasing the threshold for seizure induction. Additionally, 2-cyclopentyl-N-cyclopropylacetamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(11-9-5-6-9)7-8-3-1-2-4-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNBVGTAHQNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

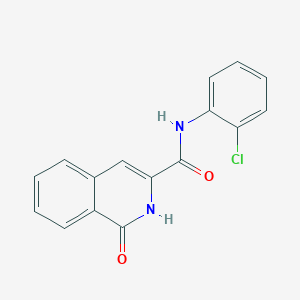

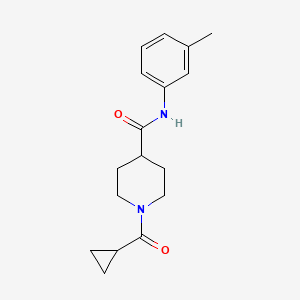
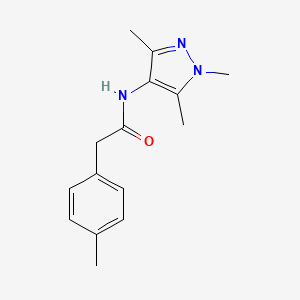
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)

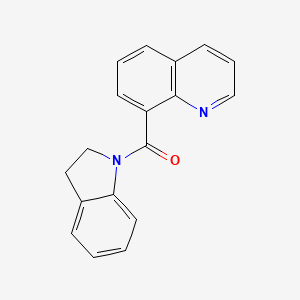






![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)